

# Protocol for the synthesis of 2-Dibenzofuranamine from 2-nitrodibenzofuran

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 2-Dibenzofuranamine

Cat. No.: B130765

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## Application Notes and Protocols

Topic: Protocol for the Synthesis of **2-Dibenzofuranamine** from 2-nitrodibenzofuran

Audience: Researchers, scientists, and drug development professionals.

## Introduction

**2-Dibenzofuranamine** is a crucial building block in the synthesis of various biologically active compounds and materials. Its derivatives are explored in medicinal chemistry for their potential therapeutic properties. This document provides detailed protocols for the chemical reduction of 2-nitrodibenzofuran to synthesize **2-dibenzofuranamine**, a key step in the elaboration of more complex molecules. The primary method detailed utilizes tin(II) chloride dihydrate, a classic and effective reagent for the reduction of aromatic nitro groups. An alternative protocol using sodium dithionite is also presented, offering a metal-free option.

## Characterization Data

The following tables summarize the key physical and spectroscopic data for the starting material and the final product. Note that the provided NMR data is for the analogous 1-substituted isomers, which are expected to have very similar chemical shifts and coupling patterns to the 2-substituted compounds.<sup>[1]</sup>

Table 1: Physical and Spectroscopic Data for 2-Nitrodibenzofuran (Analogous to 1-Nitrodibenzofuran)[1]

Property	Value
Molecular Formula	C <sub>12</sub> H <sub>7</sub> NO <sub>3</sub>
Molecular Weight	213.19 g/mol
Appearance	Yellow solid
Melting Point	124-135 °C[1]
<sup>1</sup> H NMR (400 MHz, DMSO-d <sub>6</sub> )	δ 8.84 (t, 1H, J=8.1Hz), 8.53 (d, 1H, J=7.6Hz), 8.52-8.25 (m, 3H), 7.99-7.58 (m, 2H)[1]
<sup>13</sup> C NMR (100 MHz, DMSO-d <sub>6</sub> )	δ 112.52, 118.16, 119.09, 120.42, 120.57, 124.36, 125.86, 128.20, 129.86, 130.62, 132.08, 143.02[1]
IR (KBr, cm <sup>-1</sup> )	ν <sub>max</sub> 1518 (N=O), 1690, 1441-1630 (C=C), 973-1150 (C-O)[1]
LCMS [M+1] <sup>+</sup>	m/z 214.19[1]

Table 2: Physical and Spectroscopic Data for **2-Dibenzofuranamine** (Analogous to 1-Dibenzofuranamine)[1]

Property	Value
Molecular Formula	C <sub>12</sub> H <sub>9</sub> NO
Molecular Weight	183.21 g/mol
Appearance	Off-white to brown solid
Melting Point	85-117 °C[1]
<sup>1</sup> H NMR (400 MHz, DMSO-d <sub>6</sub> )	δ 8.27 (t, 1H, J=8.4Hz), 7.61 (d, 1H, J=8Hz), 7.43-7.39 (m, 2H), 7.22 (t, 1H, J=8Hz), 6.85 (d, 1H, J=7.6Hz), 6.64 (d, 1H, J=8Hz), 5.87 (s, 2H, NH <sub>2</sub> )[1]
<sup>13</sup> C NMR (100 MHz, DMSO-d <sub>6</sub> )	δ 99.14, 108.63, 109.52, 111.10, 122.03, 122.99, 124.20, 125.85, 128.74, 144.92, 154.81, 157.35[1]
IR (KBr, cm <sup>-1</sup> )	ν <sub>max</sub> 3368 (NH <sub>2</sub> ), 1430-1577 (C=C), 1352-1197 (C-O, C-N)[1]

## Experimental Protocols

### Protocol 1: Reduction of 2-Nitrodibenzofuran using Tin(II) Chloride Dihydrate

This protocol is adapted from a reported procedure for the synthesis of 1-aminodibenzofuran. [1]

Materials:

- 2-Nitrodibenzofuran
- Tin(II) chloride dihydrate (SnCl<sub>2</sub>·2H<sub>2</sub>O)
- Concentrated Hydrochloric Acid (HCl)
- Ethanol

- Deionized Water
- Ethyl Acetate
- Anhydrous Magnesium Sulfate ( $\text{MgSO}_4$ ) or Sodium Sulfate ( $\text{Na}_2\text{SO}_4$ )
- Ice
- Sodium Bicarbonate ( $\text{NaHCO}_3$ ) or Sodium Hydroxide ( $\text{NaOH}$ ) solution (for neutralization)
- Round-bottom flask
- Magnetic stirrer and stir bar
- Reflux condenser
- Separatory funnel
- Rotary evaporator
- Column chromatography setup (Silica gel, appropriate eluents like ethyl acetate/hexane mixture)

Procedure:

- To a stirred solution of 2-nitrodibenzofuran (1.0 eq) in ethanol in a round-bottom flask, add concentrated HCl at 0 °C.
- To this mixture, add tin(II) chloride dihydrate (approximately 1.5 eq) portion-wise, maintaining the temperature at 0 °C.<sup>[1]</sup>
- After the addition is complete, allow the reaction mixture to stir at 0 °C for 4 hours.<sup>[1]</sup>
- Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
- Upon completion, quench the reaction by pouring it into ice water.
- Neutralize the mixture carefully with a saturated solution of sodium bicarbonate or a dilute solution of sodium hydroxide until the pH is approximately 7-8.

- Extract the aqueous mixture with ethyl acetate (3 x volume of the aqueous layer).
- Combine the organic layers and dry over anhydrous magnesium sulfate or sodium sulfate.
- Filter the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator.
- The crude residue can be purified by column chromatography on silica gel to afford **2-dibenzofuranamine**.

Expected Yield: 70-80%[\[1\]](#)

## Protocol 2: Alternative Reduction using Sodium Dithionite

This is a general procedure for the reduction of aromatic nitro compounds.

Materials:

- 2-Nitrodibenzofuran
- Sodium dithionite ( $\text{Na}_2\text{S}_2\text{O}_4$ )
- Dimethylformamide (DMF) or Ethanol
- Deionized Water
- Sodium Bicarbonate ( $\text{NaHCO}_3$ )
- Ethyl Acetate
- Saturated brine solution
- Anhydrous Sodium Sulfate ( $\text{Na}_2\text{SO}_4$ )
- Round-bottom flask
- Magnetic stirrer and stir bar

- Heating mantle or oil bath
- Separatory funnel
- Rotary evaporator

#### Procedure:

- Dissolve 2-nitrodibenzofuran (1.0 eq) in a mixture of DMF and water (or ethanol and water) in a round-bottom flask.
- In a separate flask, prepare a solution of sodium dithionite (approximately 3-5 eq) in water.
- Slowly add the aqueous sodium dithionite solution to the stirred solution of the nitro compound. The reaction can be exothermic.
- Add sodium bicarbonate to the reaction mixture to maintain a basic pH (8-9).
- Heat the reaction mixture (e.g., to 45-60 °C) and stir for several hours (e.g., 4-24 hours), monitoring the reaction by TLC.
- After completion, cool the reaction mixture to room temperature and pour it into water.
- Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
- Combine the organic extracts, wash with saturated brine solution, and dry over anhydrous sodium sulfate.
- Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
- Purify the product by column chromatography if necessary.

## Experimental Workflow



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Caption: Workflow for the synthesis of **2-Dibenzofuranamine** using SnCl<sub>2</sub>.

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## References

- 1. op.niscpr.res.in [op.niscpr.res.in]
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